molecular formula C16H24N4O2 B5304575 N1,N1-DIETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE

N1,N1-DIETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5304575
M. Wt: 304.39 g/mol
InChI Key: WTEMKSCYDRMMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1-DIETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE typically involves the reaction of piperidine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce piperidine derivatives with reduced functional groups .

Scientific Research Applications

N1,N1-DIETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-DIETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-DIETHYL-N4-(PYRIDIN-2-YL)BENZENE-1,4-DIAMINE
  • N1,N1-DIMETHYL-N2-(PYRIDIN-2-YL)ETHANE-1,2-DIAMINE

Uniqueness

N1,N1-DIETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern on the piperidine ring and the presence of both pyridine and carboxamide groups.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-pyridin-2-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-8-13(9-12-20)15(21)18-14-7-5-6-10-17-14/h5-7,10,13H,3-4,8-9,11-12H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEMKSCYDRMMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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